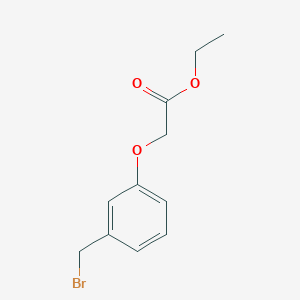

Ethyl 3-(bromomethyl)phenoxyacetate

CAS No.: 74232-79-4

Cat. No.: VC7998004

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74232-79-4 |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | ethyl 2-[3-(bromomethyl)phenoxy]acetate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | FGQCYQBPCJMPCS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)COC1=CC=CC(=C1)CBr |

| Canonical SMILES | CCOC(=O)COC1=CC=CC(=C1)CBr |

Introduction

Synthesis and Preparation Methods

Key Synthetic Routes

The compound is typically synthesized via bromination of ethyl phenoxyacetate derivatives. Common methods include:

Example Procedure:

-

Bromination: Ethyl phenoxyacetate is treated with NBS in CCl₄ under radical initiation (AIBN) to achieve benzylic bromination .

-

Purification: Flash chromatography (EtOAc/hexane) isolates the product .

Physical and Chemical Properties

Key Properties

Reactivity

The bromomethyl group enables nucleophilic substitution (e.g., with amines, thiols) and reduction (e.g., LiAlH₄ → methyl group) .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 3-(bromomethyl)phenoxyacetate serves as a precursor for:

-

Anticancer agents: Analogous bromomethyl derivatives show cytotoxicity against cancer cell lines.

-

Antimicrobial agents: Substituted products exhibit activity against Staphylococcus aureus and Escherichia coli .

Material Science

The compound is used in synthesizing functional polymers or covalent inhibitors for enzyme-targeted therapies .

Biological Activity and Mechanisms

Antimicrobial Mechanisms

-

Bacterial inhibition: Disruption of membrane integrity via alkylation .

-

Fungal inhibition: Interference with ergosterol biosynthesis .

Comparative Analysis with Related Compounds

Future Directions

Research opportunities include:

-

Chiral Synthesis: Developing enantiomerically pure derivatives for targeted therapies.

-

Green Chemistry: Optimizing bromination with sustainable catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume